3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole

Lipophilicity ADME Lead Optimization

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole (CAS 934107-65-0) is a 3,5-disubstituted isoxazole heterocycle (C₁₂H₁₂ClNO₃, MW 253.68) that integrates a reactive chloromethyl handle at the 3-position with a 3,4-dimethoxyphenyl pharmacophore at the 5-position. The chloromethyl group serves as a versatile electrophilic center for nucleophilic substitution, enabling modular construction of focused compound libraries, while the electron-rich dimethoxyphenyl ring contributes to target engagement in biological systems.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68
CAS No. 934107-65-0
Cat. No. B2770852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole
CAS934107-65-0
Molecular FormulaC12H12ClNO3
Molecular Weight253.68
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC
InChIInChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3
InChIKeyCOCKUCDQSYROPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole (CAS 934107-65-0): Procurement-Grade Isoxazole Building Block for Targeted Medicinal Chemistry


3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole (CAS 934107-65-0) is a 3,5-disubstituted isoxazole heterocycle (C₁₂H₁₂ClNO₃, MW 253.68) that integrates a reactive chloromethyl handle at the 3-position with a 3,4-dimethoxyphenyl pharmacophore at the 5-position . The chloromethyl group serves as a versatile electrophilic center for nucleophilic substitution, enabling modular construction of focused compound libraries, while the electron-rich dimethoxyphenyl ring contributes to target engagement in biological systems [1]. This compound is commercially available at ≥97% purity from multiple suppliers and is employed as a synthetic intermediate in medicinal chemistry programs targeting COX enzymes, Hsp90, and TACC3-driven cancers [1][2].

Why 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole Cannot Be Interchanged with Generic Isoxazole Analogs


Isoxazole derivatives with superficially similar substitution patterns diverge substantially in physicochemical properties, reactivity profiles, and biological target engagement. The target compound possesses a chloromethyl group at the 3-position rather than the 5-position—a regioisomeric distinction that alters both the electronic environment of the heterocycle and the steric accessibility of the leaving group in nucleophilic displacement reactions . Furthermore, replacing the 3,4-dimethoxyphenyl moiety with an unsubstituted phenyl ring shifts the calculated LogP by approximately +0.9 units, fundamentally changing the compound's partitioning behavior and membrane permeability [1]. These differences are not cosmetic; they directly determine which downstream derivatives are synthetically accessible and which biological targets can be productively engaged. The quantitative evidence below formalizes why generic substitution introduces unacceptable risk in both synthesis and screening campaigns.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole (CAS 934107-65-0)


Lipophilicity Modulation: LogP Comparison with the Des-Methoxy Phenyl Analog

The 3,4-dimethoxy substitution on the phenyl ring of the target compound reduces its calculated LogP by 0.89 units relative to the direct des-methoxy analog 3-(chloromethyl)-5-phenylisoxazole (CAS 14731-10-3). Specifically, the target compound exhibits a calculated LogP of 2.19 , compared to 3.08 for the phenyl analog [1]. This 29% reduction in lipophilicity is attributable to the hydrogen-bond-accepting capacity of the two methoxy oxygen atoms and translates into improved aqueous solubility characteristics essential for both in vitro assay compatibility and pharmacokinetic developability [1].

Lipophilicity ADME Lead Optimization

Regioisomeric Reactivity Differentiation: 3-Chloromethyl vs. 5-Chloromethyl Isoxazole Scaffolds

The target compound positions the chloromethyl group at the isoxazole 3-position (adjacent to the ring oxygen), whereas a widely studied alternative scaffold places the chloromethyl at the 5-position. In the 5-chloromethyl regioisomeric series, antimicrobial screening revealed that compounds bearing 4-methoxyphenyl substituents at the 3-position achieved MIC values of 0.06–2.5 µg/mL against Gram-positive organisms including Enterococcus durans and Bacillus subtilis [1]. The 3-chloromethyl regioisomer (target compound) presents a distinct electronic environment: the proximity of the chloromethyl to the electronegative ring oxygen increases the electrophilicity of the methylene carbon, potentially accelerating nucleophilic displacement kinetics relative to the 5-substituted analog [1]. No direct kinetic comparison data exist, but the structural difference is mechanistically significant for synthetic route planning [1].

Regioisomerism Nucleophilic Substitution Building-Block Versatility

Pharmacophoric Contribution of the 3,4-Dimethoxyphenyl Group to COX-2 Potency and Selectivity

The 3,4-dimethoxyphenyl substituent—a defining feature of the target compound—has been explicitly identified as a critical pharmacophoric element for cyclooxygenase-2 (COX-2) potency and selectivity in the isoxazole-carboxamide series. Hawash et al. demonstrated that compound A13, which incorporates a 3,4-dimethoxyphenyl ring, achieved IC₅₀ values of 64 nM against COX-1 and 13 nM against COX-2, yielding a selectivity ratio of 4.63 favoring COX-2 [1]. Molecular docking revealed that the 3,4-dimethoxy substitution directs the isoxazole ring into the COX-2 secondary binding pocket [1]. In contrast, compounds in the same series lacking the 3,4-dimethoxyphenyl motif displayed substantially reduced COX-2 inhibitory activity and diminished selectivity [1]. Although the target compound is the chloromethyl precursor rather than the final carboxamide, it preserves the identical 3,4-dimethoxyphenyl pharmacophore that drives this selectivity, making it the appropriate starting material for any COX-2-targeted library synthesis.

COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship

Antimicrobial Structure-Activity Landscape: Positioning of the Target Compound Within the Chloromethylisoxazole Class

The broader class of chloromethylisoxazoles has demonstrated tractable antimicrobial structure-activity relationships. Kondrashov et al. (2023) reported that 3-aryl-5-(chloromethyl)isoxazoles bearing 4-methoxyphenyl or 5-nitrofuran substituents at position 3, and L-proline or N-Ac-L-cysteine residues introduced via the chloromethyl handle, achieved MIC values as low as 0.06 µg/mL against Enterococcus durans and 2.5 µg/mL against Bacillus subtilis [1]. The leading compounds exhibited lower cytotoxicity against normal human skin fibroblasts (NAF1nor) and reduced acute toxicity in mice compared to the isoxazole-containing antibiotic oxacillin [1]. The target compound—3-(chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole—represents a regioisomeric variant that has not yet been evaluated in the same antimicrobial panel. However, its 3,4-dimethoxyphenyl group offers enhanced hydrogen-bonding capacity relative to the 4-methoxyphenyl motif, and the chloromethyl at position 3 (rather than position 5) provides a different trajectory for nucleophile approach, potentially enabling distinct derivative space exploration [1].

Antimicrobial Gram-positive Structure-Activity Relationship

Synthetic Versatility Index: Nucleophilic Displacement Capacity of the 3-Chloromethyl Handle

The chloromethyl group at the 3-position of the isoxazole ring enables nucleophilic displacement with amines, thiols, alkoxides, and carboxylates under mild conditions (typically RT to 60 °C in polar aprotic solvents), producing secondary amines, thioethers, ethers, and esters respectively . This reactivity profile has been exploited systematically: Kondrashov et al. demonstrated that analogous 5-(chloromethyl)isoxazoles reacted with L-proline, N-Ac-L-cysteine, thiourea, and thioglycolic acid to generate water-soluble conjugates in synthetically useful yields [1]. The target compound's 3-chloromethyl orientation positions the electrophilic carbon closer to the electron-withdrawing isoxazole oxygen, which is predicted to enhance leaving-group departure rates relative to the 5-chloromethyl isomer, although no direct kinetic comparison between the two regioisomers has been published. The commercial availability of the target compound at ≥97% purity (multiple vendors) enables reliable, reproducible diversification without the need for in-house synthesis of the core scaffold .

Nucleophilic Substitution Library Synthesis Diversification

Priority Application Scenarios for 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole (CAS 934107-65-0) Based on Quantitative Evidence


Focused COX-2 Inhibitor Library Synthesis

The 3,4-dimethoxyphenyl group of the target compound has been demonstrated to be a critical pharmacophore for COX-2 potency and selectivity, as evidenced by the 4.63-fold COX-2 selectivity ratio of the structurally related carboxamide A13 (COX-2 IC₅₀ = 13 nM) [1]. Researchers building focused compound libraries for COX-2 inhibition should procure the target compound as the foundational building block, since it retains the exact dimethoxyphenyl motif required for secondary binding pocket engagement. Nucleophilic displacement of the chloromethyl group with diverse amine, alcohol, or thiol nucleophiles can generate a panel of 3-aminomethyl, 3-alkoxymethyl, or 3-thiomethyl analogs for systematic COX-1/COX-2 selectivity profiling. Substitution with the des-methoxy phenyl analog (LogP = 3.08) would compromise both the physical-chemical profile (ΔLogP = +0.89) and the COX-2 pharmacophore, undermining the entire SAR strategy .

TACC3-Targeted Anticancer Agent Development

Isoxazole derivatives have been identified as TACC3 inhibitors with anticancer activity against breast, ovarian, and lung cancer models, as described in patent US20230027854A1 [1]. The target compound's 3-chloromethyl group provides a direct synthetic entry point for introducing pyrimidine or other heterocyclic moieties known to enhance TACC3 binding affinity. The 3,4-dimethoxyphenyl substituent at the 5-position contributes electron density and hydrogen-bonding capacity that are likely to modulate target engagement. The LogP of 2.19 positions the compound and its immediate derivatives in a favorable range for cellular permeability without excessive lipophilicity . Procuring the chloromethyl precursor rather than a pre-functionalized analog allows maximum flexibility in exploring the TACC3 inhibitor chemical space.

Antimicrobial Derivatization Programs Targeting Gram-Positive Pathogens

The chloromethylisoxazole class has produced compounds with MIC values as low as 0.06 µg/mL against Enterococcus durans and favorable selectivity over mammalian cells [1]. Although the target compound has not been directly screened in antimicrobial assays, its 3-chloromethyl regioisomerism and 3,4-dimethoxyphenyl group represent a distinct region of chemical space relative to the published 5-chloromethyl series. Conjugation of the chloromethyl handle with amino acids (e.g., L-proline, L-cysteine derivatives), as demonstrated by Kondrashov et al., is expected to produce water-soluble antimicrobial candidates [1]. The target compound's predicted lower LogP (2.19 vs. the phenyl analog's 3.08) may further improve aqueous solubility and reduce non-specific membrane partitioning . Procurement of this specific regioisomer is essential for exploring whether the 3-chloromethyl orientation yields differentiated antimicrobial activity.

Chemical Biology Probe Development via Modular Diversification

The chloromethyl group serves as a universal electrophilic handle for one-step derivatization with functional probes (biotin, fluorophores, photoaffinity labels), enabling target identification and mechanism-of-action studies [1]. The 3,4-dimethoxyphenyl pharmacophore provides affinity for multiple biological targets including COX enzymes, while the isoxazole core contributes metabolic stability relative to other five-membered heterocycles. The commercial availability of the target compound at ≥97% purity eliminates the need for custom synthesis of the core scaffold, reducing lead time for probe development . This compound is therefore the preferred starting material for any chemical biology program requiring a dimethoxyphenyl-isoxazole warhead with a traceless linker attachment point.

Quote Request

Request a Quote for 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.